molecular formula C20H19FN4O3 B2580296 N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide CAS No. 2415455-72-8

N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide

Cat. No. B2580296
CAS RN: 2415455-72-8
M. Wt: 382.395
InChI Key: WXZQAHCZWAKJTL-UHFFFAOYSA-N
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Description

N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of DNA topoisomerase II, a key enzyme involved in DNA replication and cell division. It also inhibits the activity of various pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the proliferation and migration of cancer cells, leading to the suppression of tumor growth. In addition, it has been found to reduce inflammation and oxidative stress, leading to the prevention of various diseases.

Advantages and Limitations for Lab Experiments

N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide has several advantages for lab experiments. It is a highly potent and selective compound that exhibits significant activity at low concentrations. It is also stable and easy to handle, making it suitable for various experimental conditions. However, its limitations include its high cost and limited availability, which may restrict its use in certain research settings.

Future Directions

There are several future directions for the research on N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide. One direction is to further investigate its anti-cancer activity and explore its potential use in combination with other anti-cancer agents. Another direction is to study its anti-inflammatory activity and explore its potential use in the treatment of various inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and identify its molecular targets.

Synthesis Methods

The synthesis method of N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide involves a multi-step process that includes the reaction of 5-fluoropyrimidine-2-carboxylic acid with piperidine, followed by the reaction of the resulting compound with 4-bromomethyl-2-oxo-2H-chromene-3-carboxylic acid. The final product is obtained by the condensation of the intermediate compound with N,N-dimethylformamide.

Scientific Research Applications

N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in preclinical studies.

properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c21-15-11-23-20(24-12-15)25-7-5-13(6-8-25)10-22-18(26)16-9-14-3-1-2-4-17(14)28-19(16)27/h1-4,9,11-13H,5-8,10H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZQAHCZWAKJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide

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